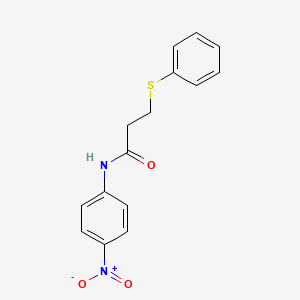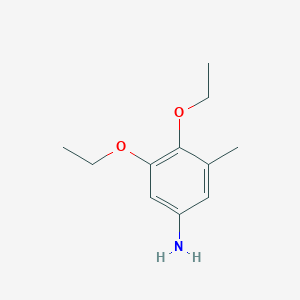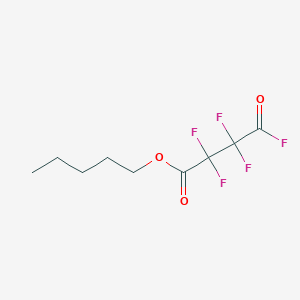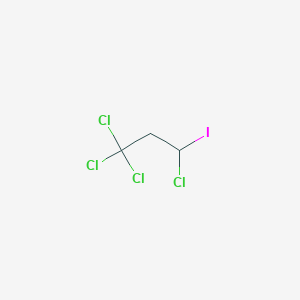
Tris(2,3,4-trimethoxyphenyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2,3,4-trimethoxyphenyl)phosphane is an organophosphorus compound characterized by the presence of three 2,3,4-trimethoxyphenyl groups attached to a central phosphorus atom. This compound is known for its strong Lewis basic properties, making it a valuable catalyst in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,3,4-trimethoxyphenyl)phosphane typically involves the reaction of phosphorus trichloride with 2,3,4-trimethoxyphenyl magnesium bromide. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The compound is then purified using industrial-scale chromatography or crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Tris(2,3,4-trimethoxyphenyl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can participate in substitution reactions, where one or more of the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, depending on the type of reaction and reagents used.
Wissenschaftliche Forschungsanwendungen
Tris(2,3,4-trimethoxyphenyl)phosphane has a wide range of applications in scientific research, including:
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is employed in the development of pharmaceuticals and as a catalyst in drug synthesis.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
Tris(2,3,4-trimethoxyphenyl)phosphane acts as a Lewis base, donating electron pairs to electrophiles. This property allows it to catalyze various chemical reactions by stabilizing reaction intermediates and facilitating the formation of new bonds. The compound’s strong nucleophilicity makes it effective in reactions such as the Michael addition and polymerization reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2,4,6-trimethoxyphenyl)phosphine: Similar in structure but with different positions of the methoxy groups, leading to variations in reactivity and catalytic properties.
Triphenylphosphine: Lacks the methoxy groups, resulting in different electronic properties and reactivity.
Tris(2,3,5-trimethoxyphenyl)phosphine: Another isomer with different methoxy group positions, affecting its chemical behavior.
Uniqueness
Tris(2,3,4-trimethoxyphenyl)phosphane is unique due to its specific arrangement of methoxy groups, which enhances its Lewis basicity and nucleophilicity. This makes it a more effective catalyst in certain reactions compared to its analogs .
Eigenschaften
CAS-Nummer |
91121-27-6 |
|---|---|
Molekularformel |
C27H33O9P |
Molekulargewicht |
532.5 g/mol |
IUPAC-Name |
tris(2,3,4-trimethoxyphenyl)phosphane |
InChI |
InChI=1S/C27H33O9P/c1-28-16-10-13-19(25(34-7)22(16)31-4)37(20-14-11-17(29-2)23(32-5)26(20)35-8)21-15-12-18(30-3)24(33-6)27(21)36-9/h10-15H,1-9H3 |
InChI-Schlüssel |
JRIXTOAARDBEIG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)P(C2=C(C(=C(C=C2)OC)OC)OC)C3=C(C(=C(C=C3)OC)OC)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,4,5,6,7,9,9-Octamethylbicyclo[6.1.0]nona-1(8),2,4,6-tetraene](/img/structure/B14360769.png)

![3-[(2-Methoxyphenyl)(phenyl)methyl]pentanedinitrile](/img/structure/B14360776.png)
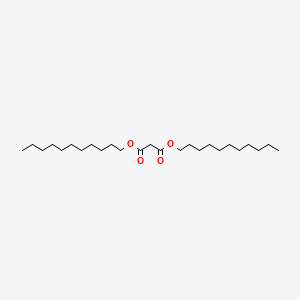

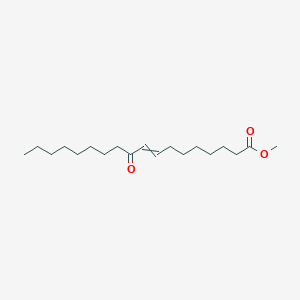
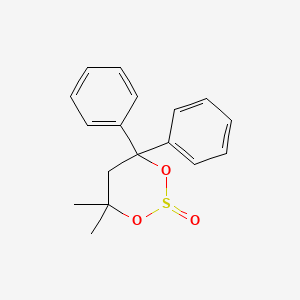

![2-(Cyclohex-1-en-1-yl)-N-[2-(4-fluorophenyl)propan-2-yl]acetamide](/img/structure/B14360827.png)
